1-Benzyl-N-propylpiperidin-3-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
1-Benzyl-N-propylpiperidin-3-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the piperidine ring represents one of the most privileged and frequently utilized scaffolds for drug discovery. Among its functionalized derivatives, 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) has emerged as a highly versatile building block[1]. By combining a conformationally flexible nitrogen heterocycle with a lipophilic benzyl anchor and a secondary propylamino pharmacophore, this compound offers a robust platform for the synthesis of complex active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated synthetic workflows for 1-benzyl-N-propylpiperidin-3-amine, designed to equip bench scientists with actionable, self-validating protocols.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical parameters of a building block is critical for predicting the pharmacokinetic (ADME) behavior of downstream drug candidates. 1-benzyl-N-propylpiperidin-3-amine features a predicted XLogP of ~2.8, placing it well within the optimal lipophilicity range for membrane permeability (Lipinski’s Rule of Five)[2].
The molecule possesses two basic nitrogen centers: the tertiary amine of the piperidine core and the secondary exocyclic amine. This dual-basicity allows for the formation of stable dihydrochloride salts, enhancing aqueous solubility for biological assays.
Quantitative Physicochemical Data
| Property | Value | Structural / Analytical Significance |
| Compound Name | 1-benzyl-N-propylpiperidin-3-amine | Standard IUPAC nomenclature. |
| CAS Number | 1094325-69-5 | Primary registry identifier[3]. |
| Molecular Formula | C15H24N2 | Indicates a high degree of saturation (sp3 carbon fraction). |
| Molecular Weight | 232.36 g/mol | Low molecular weight allows for extensive downstream functionalization. |
| Monoisotopic Mass | 232.19395 Da | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |
| XLogP (Predicted) | 2.8 | Favorable lipophilicity for passive cellular membrane diffusion[2]. |
| Predicted CCS ([M+H]+) | 156.7 Ų | Collision Cross Section data for ion mobility spectrometry[2]. |
| SMILES | CCCNC1CCCN(C1)CC2=CC=CC=C2 | Computational string for cheminformatics modeling[2]. |
Mechanistic Applications in Drug Discovery
The strategic value of 1-benzyl-N-propylpiperidin-3-amine lies in its modular architecture. Each moiety serves a distinct, causal role in either the synthetic pipeline or the final pharmacological profile.
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The N1-Benzyl Group: Acts as a robust protecting group during the functionalization of the C3-amine. Once the desired architecture is achieved, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H2), revealing a secondary piperidine nitrogen ready for further alkylation, acylation, or cross-coupling. Alternatively, it can be retained as a lipophilic anchor to interact with deep hydrophobic pockets in target proteins.
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The C3-Propylamino Group: Provides a flexible, hydrophobic aliphatic tail terminating in a secondary amine. This amine acts as both a hydrogen-bond donor and acceptor, serving as a critical linkage point for urea, amide, or sulfonamide formation.
Fig 2. Pharmacophoric mapping and functional roles of structural moieties.
Synthetic Methodologies & Workflows
The most efficient and scalable route to synthesize 1-benzyl-N-propylpiperidin-3-amine is via the reductive amination of 1-benzylpiperidin-3-one with n-propylamine. This approach is highly favored because it avoids the over-alkylation issues commonly associated with direct nucleophilic substitution (SN2) methods[4].
Experimental Protocol: Reductive Amination
Rationale & Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent over sodium borohydride (NaBH4) due to its milder nature. NaBH(OAc)3 selectively reduces the transiently formed protonated imine (iminium ion) at room temperature without prematurely reducing the starting ketone into an off-target alcohol[4]. 1,2-Dichloroethane (DCE) is utilized as the solvent because its aprotic nature drives the dehydration step of imine condensation.
Step-by-Step Methodology:
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Imine Condensation:
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Charge a flame-dried round-bottom flask with 1-benzylpiperidin-3-one (1.0 equivalent) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
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Add n-propylamine (1.2 equivalents) dropwise at 0 °C under an inert argon atmosphere.
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Self-Validation Check: Allow the mixture to stir at room temperature for 2 hours. The formation of the imine intermediate can be monitored via TLC or LC-MS (consumption of the ketone mass).
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Selective Reduction:
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Cool the reaction mixture back to 0 °C.
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Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to control the mild exotherm.
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Add glacial acetic acid (1.0 equivalent) to act as a catalyst, facilitating the protonation of the imine to the more electrophilic iminium species.
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Stir the reaction at room temperature for 12–16 hours.
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Quenching & Biphasic Workup:
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Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Causality: The basic quench neutralizes the acetic acid and ensures the product is fully free-based, allowing it to partition efficiently into the organic layer.
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Extract the aqueous layer with dichloromethane (DCM) three times.
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Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude oil via silica gel flash column chromatography.
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Critical Parameter: Use an eluent system of DCM/MeOH (gradient 98:2 to 90:10) containing 1% Triethylamine (Et3N) . Causality: The addition of Et3N deactivates the acidic silanol groups on the silica gel, preventing the highly basic secondary and tertiary amines of the product from streaking and ensuring sharp elution bands.
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Fig 1. Reductive amination workflow for 1-benzyl-N-propylpiperidin-3-amine synthesis.
Conclusion
1-benzyl-N-propylpiperidin-3-amine stands as a highly functional, modular building block in organic synthesis. By leveraging its predictable physicochemical properties and utilizing high-yielding, selectively targeted protocols like reductive amination, medicinal chemists can rapidly incorporate this scaffold into diverse chemical libraries. The strategic use of its N1-benzyl protecting group and C3-propylamino linkage point provides unparalleled flexibility in the rational design of novel therapeutics.
References
- "1-benzyl-N-propylpiperidin-3-amine | 1094325-69-5 - Sigma-Aldrich". Sigma-Aldrich.
- "1-benzyl-n-propylpiperidin-3-amine (C15H24N2) - PubChemLite". PubChemLite.
- "4-(Aminomethyl)-1-benzylpiperidin-3-ol - Benchchem". Benchchem.
Sources
- 1. 1-benzyl-N-propylpiperidin-3-amine | 1094325-69-5 [sigmaaldrich.com]
- 2. PubChemLite - 1-benzyl-n-propylpiperidin-3-amine (C15H24N2) [pubchemlite.lcsb.uni.lu]
- 3. 1094325-69-5|1-Benzyl-N-propylpiperidin-3-amine|BLD Pharm [bldpharm.com]
- 4. 4-(Aminomethyl)-1-benzylpiperidin-3-ol | Benchchem [benchchem.com]
